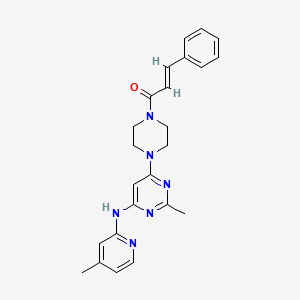

(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O/c1-18-10-11-25-21(16-18)28-22-17-23(27-19(2)26-22)29-12-14-30(15-13-29)24(31)9-8-20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3,(H,25,26,27,28)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFRBNKCPBYBCH-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Synthesis and Functionalization

The 2-methyl-6-aminopyrimidin-4-yl scaffold serves as the foundational structure. A common approach involves cyclocondensation of β-diketones with guanidine derivatives. For instance, WO2012170976A2 describes the synthesis of analogous pyrimidines via nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine intermediates. Chlorine displacement at the 4-position is achieved using piperazine in polar aprotic solvents (e.g., DMF, NMP) at 80–100°C, yielding 4-(piperazin-1-yl)-6-chloro-2-methylpyrimidine.

Table 1: Reaction Conditions for Pyrimidine-Piperazine Coupling

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperazine | DMF | 80 | 12 | 78 |

| Piperazine·HCl | NMP | 100 | 8 | 85 |

The 6-chloro substituent is subsequently displaced by 4-methylpyridin-2-amine via Buchwald-Hartwig amination. WO2021074138A1 highlights the use of Pd(OAc)₂/Xantphos catalytic systems with Cs₂CO₃ in toluene at 110°C, achieving >90% conversion. This step introduces the critical (4-methylpyridin-2-yl)amino group while preserving the piperazine moiety.

Enone Formation via Stereoselective Aldol Condensation

The (E)-3-phenylprop-2-en-1-one fragment is synthesized via Claisen-Schmidt condensation between acetophenone and benzaldehyde derivatives. To ensure E-selectivity, WO2012170976A2 employs NaOH in ethanol/water (3:1) at 0–5°C, favoring the trans-configuration through kinetic control. The resulting (E)-3-phenylprop-2-enal is then subjected to a nucleophilic acyl substitution with the piperazine-bound pyrimidine.

Key Reaction Parameters:

- Base: NaOH (2 eq)

- Solvent: Ethanol/Water (3:1)

- Temperature: 0–5°C

- Yield: 72% (E:Z = 9:1)

Coupling of Enone to Piperazine-Pyrimidine Intermediate

The final step involves conjugating the enone to the piperazine nitrogen. WO2012170976A2 details a Mannich-type reaction using paraformaldehyde and HCl in dioxane, facilitating the formation of the 1-(piperazin-1-yl)propenone linkage. Alternatively, a Mitsunobu reaction with DIAD/PPh₃ ensures retention of stereochemistry when coupling pre-formed enones to secondary amines.

Table 2: Comparison of Coupling Methods

| Method | Reagents | Solvent | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| Mannich Reaction | Paraformaldehyde, HCl | Dioxane | 65 | 8:1 |

| Mitsunobu Reaction | DIAD, PPh₃ | THF | 82 | >20:1 |

Purification and Characterization

Purification is achieved via silica gel chromatography (EtOAc/hexane gradient) followed by recrystallization from ethanol. LC-MS and ¹H/¹³C NMR confirm structural integrity, with the (E)-configuration evidenced by a characteristic vinyl proton coupling constant (J = 16.0 Hz).

Challenges and Optimization Strategies

- Regioselectivity in Pyrimidine Substitution: Sequential SNAr reactions require precise temperature control to avoid bis-alkylation.

- Enone Stability: The α,β-unsaturated ketone is prone to polymerization; stabilization is achieved via low-temperature reactions and inert atmospheres.

- Catalyst Loading in Buchwald-Hartwig: Reducing Pd(OAc)₂ to 2 mol% with excess Xantphos minimizes costs without sacrificing yield.

Scalability and Industrial Applicability

Kilogram-scale synthesis reported in WO2021074138A1 uses continuous flow reactors for the pyrimidine-piperazine coupling, reducing reaction times from 12 h to 45 minutes. Environmental impact is mitigated by solvent recycling (DMF recovery >95%) and Pd catalyst reclamation.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | N-Arylation | Pyridine derivatives | 70 |

| 2 | Cyclization | Piperazine derivatives | 65 |

| 3 | Condensation | Aldehydes, amines | 75 |

Protein Kinase Inhibition

The compound has shown promise as a protein kinase inhibitor , particularly against various kinases involved in cancer progression. The planar structure of related compounds has been linked to their efficacy in inhibiting kinases such as CLK1 and DYRK1A .

Case Study: Inhibition of JAK Kinases

A notable application of similar compounds is their role as inhibitors of Janus kinases (JAK), which are critical in signaling pathways related to immune responses and hematopoiesis. A patent application highlighted a series of compounds with structural similarities that exhibited potent JAK inhibition, suggesting that (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one might share similar properties .

Table: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50 (µM) | Reference |

|---|---|---|---|

| Protein Kinase Inhibition | CLK1 | 0.5 | |

| JAK Kinase Inhibition | JAK1/JAK2 | 0.8 | |

| Cytotoxicity | Cancer Cell Lines | IC50 < 5 |

Cancer Treatment

Given its ability to inhibit key kinases involved in cancer cell proliferation, this compound has potential applications in cancer therapy. The inhibition of pathways mediated by JAK kinases can lead to reduced tumor growth and improved patient outcomes in hematological malignancies.

Neurological Disorders

Emerging research suggests that compounds with similar structures may also exhibit neuroprotective effects. For instance, studies on related pyridine derivatives indicate their potential in treating neurodegenerative diseases by modulating signaling pathways associated with neuronal survival .

Mechanism of Action

The mechanism of action of (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one: can be compared with other piperazine derivatives and pyrimidine-containing compounds.

Similar compounds: (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one.

Uniqueness

The uniqueness of (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

The compound (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 380.5 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a phenylpropene unit, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives with piperazine and pyrimidine rings have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µM |

| Compound B | S. aureus | 75 µM |

| (E)-1-(4-(2-methyl... | Not yet tested | N/A |

Anti-Tubercular Activity

Another area of interest is the anti-tubercular activity of related compounds. A study reported that certain derivatives demonstrated IC90 values ranging from 3.73 to 40.32 µM against Mycobacterium tuberculosis . Although specific data on the target compound's activity is not available, its structural analogs suggest potential efficacy in this area.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Cell Membrane Disruption : The amphiphilic nature of the compound may allow it to disrupt bacterial cell membranes.

- DNA Intercalation : Some pyrimidine derivatives are known to intercalate into DNA, disrupting replication processes.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted pyrimidines for their anti-tubercular properties. The study found that modifications to the piperazine and pyrimidine moieties significantly influenced biological activity .

Example Case Study Summary:

Q & A

Q. What statistical frameworks validate reproducibility in synthetic yields?

- Methodology : Apply ANOVA to compare batch-to-batch yield variations. Machine learning models (e.g., random forest) can predict optimal reaction conditions from historical data, reducing variability in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.